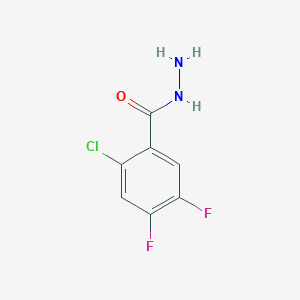

2-Chloro-4,5-difluorobenzohydrazide

Description

2-Chloro-4,5-difluorobenzohydrazide is a synthetic organic compound with the molecular formula C7H5ClF2N2O. It belongs to the class of benzoylurea insecticides and is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and mites. This compound is known for its effectiveness and specificity in targeting insect pests, making it a valuable tool in integrated pest management programs.

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKGFHQWGBIABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261637 | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438530-91-7 | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438530-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzohydrazide typically involves the reaction of 2-Chloro-4,5-difluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding oxides or reduced to form hydrazine derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products Formed:

Substitution Products: Various substituted benzohydrazides.

Oxidation Products: Corresponding oxides or nitro derivatives.

Reduction Products: Hydrazine derivatives.

Condensation Products: Hydrazones.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:

2-Chloro-4,5-difluorobenzohydrazide serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are involved in the development of anti-inflammatory drugs, antihistamines, and antifungal agents. The unique chemical structure allows for modifications that enhance biological activity and efficacy.

Case Studies:

- Anti-inflammatory Agents: Research has shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have demonstrated its effectiveness in reducing inflammation markers in preclinical models.

- Antifungal Activity: Compounds derived from this hydrazide have been tested for antifungal activity against various strains of fungi, showing promising results that warrant further investigation.

Agrochemical Applications

Herbicide Development:

In the agrochemical sector, this compound is utilized as a precursor for synthesizing herbicides. Its derivatives are crucial for developing selective herbicides that target specific weed species while minimizing damage to crops.

Notable Herbicides:

- Cyhalofop-butyl: This herbicide is effective against grass weeds in rice paddies and is synthesized using intermediates derived from this compound.

- Thifensulfuron-methyl: Another herbicide that benefits from the chemical transformations involving this hydrazide, particularly useful in controlling broadleaf weeds in corn and soybean crops.

Research Insights

Recent studies have focused on the mutagenic potential of related compounds, indicating a need for thorough evaluation of safety profiles when developing new pharmaceuticals based on this compound derivatives. Understanding the mutagenicity can help mitigate risks associated with drug development.

Summary Table of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Various derivatives |

| Antihistamines | Derived compounds | |

| Antifungal agents | Tested against fungal strains | |

| Agrochemicals | Herbicide synthesis | Cyhalofop-butyl, Thifensulfuron-methyl |

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzohydrazide involves the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to the death of the insect. The compound targets specific enzymes involved in the chitin biosynthesis pathway, thereby preventing the formation of a functional exoskeleton.

Comparison with Similar Compounds

Diflubenzuron: Another benzoylurea insecticide with a similar mechanism of action.

Chlorfluazuron: A benzoylurea compound used as an insect growth regulator.

Hexaflumuron: An insecticide that inhibits chitin synthesis in insects.

Comparison: 2-Chloro-4,5-difluorobenzohydrazide is unique in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and environmental impact .

Biological Activity

2-Chloro-4,5-difluorobenzohydrazide is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 203.59 g/mol

- CAS Number : 771582-19-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. The compound's structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Antimicrobial Activity

Studies have shown that derivatives of benzohydrazides possess notable antimicrobial properties. For instance, a study on hydrazone derivatives of 2,5-difluorobenzoic acid indicated significant antibacterial activity against various pathogens, suggesting that similar compounds could exhibit comparable effects due to structural similarities .

Anti-inflammatory Properties

The anti-inflammatory potential of benzohydrazides has been documented in several studies. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, which may be applicable to this compound as well. The inhibition of cyclooxygenase (COX) enzymes has been a common mechanism observed in related compounds.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.

- Membrane Disruption : The ability to disrupt bacterial membranes leading to cell lysis.

- Receptor Interaction : Possible interaction with specific receptors linked to inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Case Study 1 : A study examining the mutagenic properties of structurally related compounds found that certain derivatives exhibited significant mutagenicity through nitroreduction pathways. This suggests that while some derivatives may have beneficial effects, caution is warranted regarding potential genotoxicity .

- Case Study 2 : Research on hydrazone derivatives indicated that modifications in the hydrazide structure could enhance antimicrobial activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing effective therapeutic agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.